Temsirolimus Isomer C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Temsirolimus Isomer C is a derivative of temsirolimus, which is an ester of sirolimus (rapamycin). Temsirolimus is primarily used as an antineoplastic agent in the treatment of renal cell carcinoma. It selectively inhibits the kinase mammalian target of rapamycin (mTOR), which plays a crucial role in cell growth, proliferation, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of temsirolimus and its isomers involves the esterification of sirolimus. The process typically includes dissolving the ingredients while stirring under nitrogen . High-purity temsirolimus can be prepared using specific methods to achieve an HPLC purity of above 99.5% .
Industrial Production Methods
Industrial production of temsirolimus involves medium-pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC) to isolate and purify the compound. The process also includes the identification and characterization of impurities such as rapamycin, temsirolimus monoester, and temsirolimus diester .
Chemical Reactions Analysis
Types of Reactions
Temsirolimus Isomer C undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of temsirolimus, which can be further analyzed and characterized using techniques like NMR and mass spectrometry .
Scientific Research Applications
Temsirolimus Isomer C has a wide range of scientific research applications, including:
Mechanism of Action
Temsirolimus Isomer C exerts its effects by inhibiting the activity of mTOR. It binds to an intracellular protein (FKBP-12), and the protein-drug complex inhibits mTOR, which controls cell division. This inhibition results in a G1 growth arrest in treated tumor cells. Additionally, temsirolimus reduces the levels of hypoxia-inducible factors HIF-1 and HIF-2 alpha, and the vascular endothelial growth factor .
Comparison with Similar Compounds
Similar Compounds
Sirolimus (Rapamycin): The parent compound from which temsirolimus is derived.
Everolimus: Another derivative of sirolimus with similar mTOR inhibitory properties.
Ridaforolimus: A non-prodrug mTOR inhibitor with similar applications in cancer treatment.
Uniqueness
Temsirolimus Isomer C is unique due to its specific esterification, which enhances its solubility and bioavailability compared to its parent compound, sirolimus. This makes it particularly effective in clinical applications for treating renal cell carcinoma and potentially other cancers .
Properties
CAS No. |
1027067-40-8 |
---|---|
Molecular Formula |
C56H87NO16 |
Molecular Weight |
1030.303 |
InChI |
InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-35(3)51(63)56(67,73-41)53(65)57-24-16-15-19-42(57)52(64)71-46(30-43(60)36(4)26-39(7)49(62)50(70-11)48(61)38(6)25-33)37(5)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-38,40-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12-,17-13-,34-18-,39-26-/t33-,35-,36-,37-,38-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56?/m1/s1 |
InChI Key |
PBNLCQXMVFPNMZ-VWKGPCQQSA-N |
SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(C1=O)(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.